
1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride is an organic compound known for its pharmacological properties. It belongs to the class of benzazocines, which are characterized by their unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride involves several steps. One common method starts with the preparation of 3,6-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-one oxime. This intermediate is then reduced using zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction of the oxime intermediate to the final product using zinc dust and acetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Zinc Dust: Used in the reduction of the oxime intermediate.
Acetic Acid and Acetic Anhydride: Used as solvents and reagents in the reduction process.
Major Products Formed
The major product formed from these reactions is this compound itself, along with various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated as a potential analgesic agent due to its ability to modulate pain pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects . The specific molecular targets and pathways involved include the mu, delta, and kappa opioid receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclazocine: Another benzazocine derivative with similar analgesic properties.
Pentazocine: A related compound known for its use as a pain reliever.
Volazocine: Shares structural similarities and pharmacological effects.
Uniqueness
1,2,3,4,5,6-Hexahydro-1,6-methano-2-benzazocine hydrochloride is unique due to its specific binding affinity to opioid receptors and its potential for reduced side effects compared to other analgesics . Its bicyclic structure also provides a distinct chemical profile that can be exploited for the development of new therapeutic agents .
Propriétés
Numéro CAS |
76777-25-8 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-6-11-10(5-1)9-4-3-7-13-12(11)8-9;/h1-2,5-6,9,12-13H,3-4,7-8H2;1H |
Clé InChI |
FHZJPYCXPONQRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C3=CC=CC=C23)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
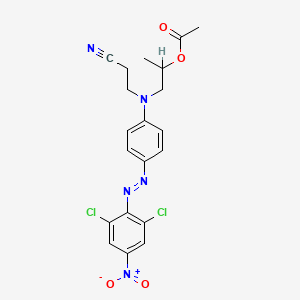

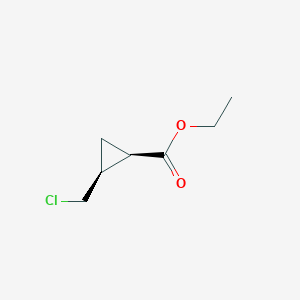
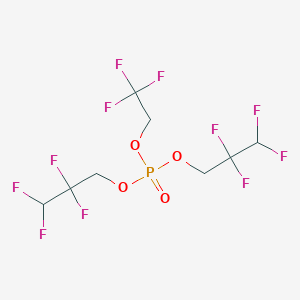
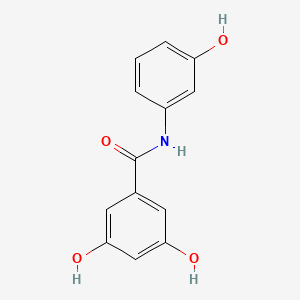




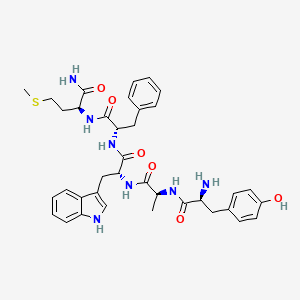

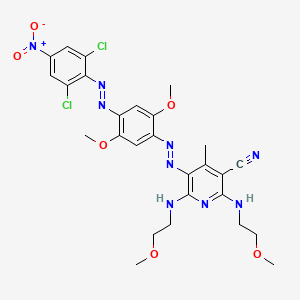
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)
